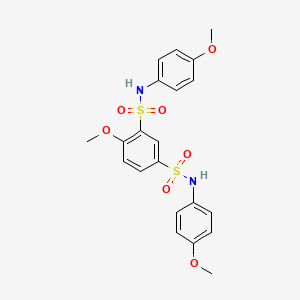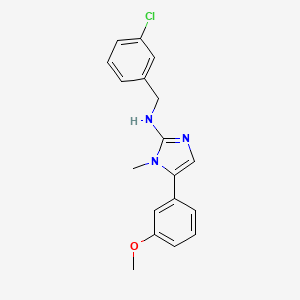![molecular formula C18H18ClN3O4 B11564972 N-[(4-Chlorophenyl)methyl]-1-{N'-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11564972.png)
N-[(4-Chlorophenyl)methyl]-1-{N'-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chlorophenyl)methyl]-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide is a complex organic compound with a molecular formula of C17H18ClN3O3. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a hydrazinecarbonyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide typically involves the reaction of 4-chlorobenzylamine with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives at the benzylic position.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the specific target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide
- N-[(4-Chlorophenyl)(phenyl)methyl]formamide
Uniqueness
N-[(4-Chlorophenyl)methyl]-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide is unique due to the presence of both chlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN3O4 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-25-15-5-3-4-13(16(15)26-2)11-21-22-18(24)17(23)20-10-12-6-8-14(19)9-7-12/h3-9,11H,10H2,1-2H3,(H,20,23)(H,22,24)/b21-11+ |
InChI Key |
QPORKVGTSIUTKP-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11564891.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11564894.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564895.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11564898.png)
![(2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B11564900.png)

![2-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]carbamoyl}benzoic acid](/img/structure/B11564912.png)
![N-(4-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11564914.png)
![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564915.png)
![1-benzyl-7-(2-cyclohexylethyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564920.png)
![3-(3,4-Dimethoxyphenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11564929.png)
![4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B11564930.png)

![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11564939.png)
